Oleyl lactate

Description

Chemical Characterization and Structural Analysis of Oleyl Lactate

Molecular Composition and Structural Elucidation

The molecular architecture of this compound demonstrates a complex ester structure that combines the hydrophobic characteristics of oleyl alcohol with the hydrophilic properties of lactic acid. The compound exhibits molecular formula C₂₁H₄₀O₃ with a corresponding molecular weight of 340.5 grams per mole, indicating a substantial organic molecule with significant chain length. The esterification reaction between oleyl alcohol (C₁₈H₃₆O) and lactic acid (C₃H₆O₃) produces this compound through elimination of water, creating a characteristic ester linkage that defines its chemical behavior. The resulting molecule maintains the unsaturated character of the oleyl chain while incorporating the hydroxyl functionality from the lactic acid component. This dual functionality contributes to its amphiphilic nature and explains its utility in various applications requiring both hydrophobic and hydrophilic interactions.

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Configurations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [(Z)-octadec-9-enyl] 2-hydroxypropanoate, which precisely describes the structural features and stereochemical configuration of the molecule. This nomenclature indicates the presence of an octadecenyl chain with a cis double bond at the ninth carbon position, esterified with 2-hydroxypropanoic acid. The (Z)-configuration designation specifies the cis geometry of the double bond within the oleyl chain, distinguishing it from potential trans isomers that could theoretically exist. The systematic name also reveals the presence of the hydroxyl group on the second carbon of the propanoic acid moiety, which significantly influences the compound's chemical behavior and reactivity patterns.

The structural representation through various chemical notation systems provides comprehensive information about the molecular architecture. The canonical Simplified Molecular Input Line Entry System notation CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O clearly shows the linear carbon chain with the characteristic double bond and ester functionality. The International Chemical Identifier key VKPCTXYZANSYRP-KHPPLWFESA-N serves as a unique digital fingerprint for the compound, enabling precise identification across chemical databases and literature. These standardized representations ensure accurate communication of structural information across the scientific community and facilitate computational modeling studies.

Spectroscopic Characterization through Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, and Mass Spectrometry

Spectroscopic analysis of this compound reveals characteristic absorption patterns that confirm its structural identity and provide insights into its molecular dynamics. Fourier Transform Infrared spectroscopy demonstrates a characteristic absorption band at 1742 cm⁻¹, which corresponds to the stretching vibration of the ester carbonyl group. This frequency is typical for aliphatic esters and confirms the successful esterification reaction between oleyl alcohol and lactic acid. The spectrum also exhibits characteristic absorptions in the hydroxyl region due to the presence of the free hydroxyl group from the lactic acid component, which appears as a broad absorption band typically observed between 3200-3600 cm⁻¹.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the ester carbonyl carbon, typically appearing in the range of 170-175 parts per million, confirming the ester functionality. The spectrum also shows distinct signals for the aliphatic carbon chain, the double bond carbons, and the carbons associated with the lactic acid portion. Proton Nuclear Magnetic Resonance spectroscopy demonstrates characteristic multiplets corresponding to the various methylene groups in the oleyl chain, the vinyl protons of the double bond, and the methyl and methine protons from the lactic acid component.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural identification. The molecular ion peak at mass-to-charge ratio 340 confirms the molecular weight determination. Fragmentation patterns typically show loss of the lactic acid portion (90 mass units) and characteristic breaks along the carbon chain, providing additional structural confirmation. These spectroscopic techniques collectively provide unambiguous identification and structural characterization of this compound.

Crystallographic and Conformational Studies

Conformational analysis of this compound reveals significant structural flexibility due to the presence of 18 rotatable bonds within the molecule. This high degree of conformational freedom suggests that the compound can adopt multiple three-dimensional arrangements, which influences its physical properties and interactions with other molecules. The presence of the cis double bond in the oleyl chain introduces a kink in the otherwise linear carbon chain, affecting packing efficiency and intermolecular interactions. Computational studies indicate that the molecule preferentially adopts extended conformations in solution, with the hydrophobic oleyl chain oriented away from polar environments.

The crystallographic behavior of this compound is influenced by the interplay between hydrophobic van der Waals interactions along the carbon chain and hydrogen bonding involving the hydroxyl group. The compound typically exhibits polymorphic behavior, with different crystalline forms possible depending on crystallization conditions. X-ray diffraction studies would reveal detailed information about crystal packing arrangements and intermolecular interactions, though specific crystallographic data is limited in the current literature. The molecular geometry optimization calculations suggest that the ester linkage adopts a planar configuration, facilitating optimal orbital overlap and electronic stability.

Physicochemical Properties

The physicochemical properties of this compound reflect the combined characteristics of its oleyl and lactate components, resulting in a compound with unique behavior patterns. The molecule exhibits amphiphilic characteristics due to the hydrophobic oleyl chain and the relatively hydrophilic lactic acid portion. These properties are fundamental to understanding the compound's behavior in various environments and applications. The presence of both hydrophobic and hydrophilic regions creates interesting interfacial behavior and solubility characteristics that distinguish it from purely hydrophobic or hydrophilic compounds.

Thermodynamic Parameters Including Melting Point and Boiling Point

The thermodynamic properties of this compound indicate its behavior under various temperature conditions and provide insights into intermolecular interactions. Computational estimates suggest a boiling point of approximately 408.48 degrees Celsius using the adapted Stein and Brown method. This relatively high boiling point reflects the substantial molecular weight and intermolecular forces present in the compound. The melting point is estimated at 130.59 degrees Celsius using mean or weighted melting point prediction methods. However, experimental verification of these values would be necessary for precise determination, as computational predictions may vary from actual measured values.

The vapor pressure of this compound is extremely low, estimated at 9.14 × 10⁻⁹ millimeters of mercury at 25 degrees Celsius using the modified Grain method. This low vapor pressure indicates that the compound is essentially non-volatile under normal conditions, which has implications for its stability and handling characteristics. The subcooled liquid vapor pressure is calculated to be 1.04 × 10⁻⁷ millimeters of mercury at 25 degrees Celsius. These thermodynamic parameters collectively suggest that this compound is a stable compound under normal environmental conditions with minimal tendency for evaporation.

Table 1: Thermodynamic Properties of this compound

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of this compound demonstrate its amphiphilic nature and provide insights into its potential applications and environmental behavior. Water solubility is extremely limited, with estimates ranging from 0.009738 to 0.010065 milligrams per liter at 25 degrees Celsius. This low aqueous solubility is expected given the predominant hydrophobic character of the long oleyl chain. The octanol-water partition coefficient (log Kow) is estimated at 7.46, indicating strong preference for organic phases over aqueous environments. This high partition coefficient suggests that the compound will preferentially distribute into lipophilic environments and organic solvents.

The compound demonstrates much greater solubility in organic solvents, particularly those with similar polarity characteristics. The presence of the hydroxyl group from the lactic acid component provides some degree of polarity that can facilitate interactions with moderately polar organic solvents. The ester functionality also contributes to solubility in solvents capable of hydrogen bonding or dipole-dipole interactions. Experimental data indicates that this compound is insoluble in water but readily soluble in oils and organic solvents. This solubility profile makes it particularly suitable for applications in oil-based formulations and organic synthesis reactions.

Table 2: Solubility Parameters of this compound

| Solvent System | Solubility | Log Kow | Reference |

|---|---|---|---|

| Water (25°C) | 0.009738 mg/L | 7.46 | |

| Organic Solvents | High | - | |

| Oil-based Media | Readily Soluble | - |

Surface Activity and Interfacial Behavior

The surface activity of this compound arises from its amphiphilic molecular structure, which enables it to function as a surface-active agent at interfaces. The long hydrophobic oleyl chain provides substantial hydrophobic character, while the hydroxyl group and ester functionality contribute hydrophilic properties. This molecular architecture allows the compound to orient at air-water and oil-water interfaces, potentially reducing surface tension and facilitating emulsification processes. The surface activity is enhanced by the flexibility of the oleyl chain, which can adopt conformations that optimize interfacial interactions.

Interfacial behavior studies would reveal important information about the compound's ability to stabilize emulsions and modify surface properties. The presence of the cis double bond in the oleyl chain affects molecular packing at interfaces, potentially creating less ordered interfacial films compared to saturated analogs. The hydroxyl group from the lactic acid component can participate in hydrogen bonding with water molecules at aqueous interfaces, further influencing interfacial properties. These characteristics suggest that this compound may exhibit moderate surface activity, though not as pronounced as dedicated surfactants with more balanced hydrophilic-lipophilic characteristics.

The Henry's Law constant for this compound is estimated at 3.95 × 10⁻³ atmosphere-cubic meters per mole using the bond method. This value indicates the compound's tendency to partition between air and water phases, with implications for environmental fate and transport. The relatively low Henry's Law constant suggests minimal volatilization from aqueous solutions, consistent with the low vapor pressure values. These interfacial properties collectively indicate that this compound exhibits moderate surface activity with potential applications in formulations requiring emollient and mild surfactant properties.

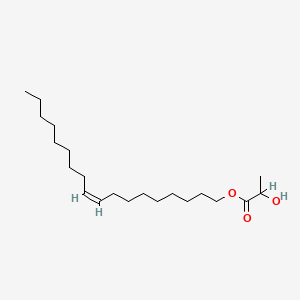

Structure

2D Structure

Properties

CAS No. |

42175-36-0 |

|---|---|

Molecular Formula |

C21H40O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

[(Z)-octadec-9-enyl] 2-hydroxypropanoate |

InChI |

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10- |

InChI Key |

VKPCTXYZANSYRP-KHPPLWFESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOC(=O)C(C)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O |

Origin of Product |

United States |

Scientific Research Applications

Biotechnological Applications

Chain Elongation Processes

Oleyl lactate has been studied for its role in biotechnological processes, particularly in the extraction of medium-chain carboxylates (MCC) during lactate-based chain elongation. Research indicates that this compound can be used as a solvent in microbial fermentation processes to produce valuable carboxylates from renewable resources such as food waste and lactic acid .

In a comparative study, oleyl alcohol demonstrated higher extraction efficiency for certain carboxylates compared to sunflower oil, although both solvents showed similar biocompatibility with chain-elongating microbiomes. The extraction efficiency and specificity for n-caproate (nC6) were notably higher with sunflower oil, while oleyl alcohol favored n-butyrate (nC4) . This highlights the potential of this compound in optimizing bioprocesses for sustainable production.

Cosmetic Applications

Moisturizing Agent

this compound is recognized for its moisturizing properties and is commonly used in skin care formulations. It acts as an emollient, providing a smooth application and enhancing the spreadability of products on the skin . Clinical studies have shown that this compound can reduce transdermal moisture loss effectively, making it a suitable ingredient in formulations for patients with inflammatory skin diseases .

Formulation Benefits

In comparison to traditional moisturizers like petrolatum, this compound offers less stickiness and better spreadability without compromising on moisture retention. Its use in various cosmetic products such as lotions, creams, and lip balms has been documented, indicating its versatility and effectiveness as a cosmetic ingredient .

Pharmaceutical Applications

Drug Delivery Systems

this compound's properties also lend themselves to pharmaceutical applications, particularly in drug delivery systems. Its ability to enhance the solubility of hydrophobic drugs makes it a valuable excipient in formulating oral and topical medications. Research into its use as a carrier for active pharmaceutical ingredients (APIs) shows promising results, particularly in improving bioavailability .

Reactive Extraction Processes

In chemical engineering contexts, this compound has been utilized in reactive extraction processes for lactic acid recovery. Studies indicate that it can effectively facilitate the back extraction of lactic acid from aqueous solutions when used with quaternary ammonium salts . This application is crucial in bioprocessing industries where lactic acid is a key intermediate.

Summary Table of Applications

Case Studies

- Bioconversion of Food Waste : A study demonstrated the use of this compound in a continuous bioreactor setup where food waste was converted into MCCs. The results indicated that this compound facilitated efficient extraction while maintaining microbial viability .

- Skin Care Formulations : Clinical trials involving patients with dry skin conditions showed significant improvement when using moisturizers containing this compound compared to those without it. The study highlighted its effectiveness as a skin barrier enhancer .

- Lactic Acid Recovery : Research focusing on the recovery of lactic acid using this compound revealed high recovery rates under optimized conditions, showcasing its potential in industrial applications where lactic acid is a valuable commodity .

Comparison with Similar Compounds

Alkyl Lactates

Alkyl lactates vary by the length and structure of their alkyl chains, influencing their physical properties and applications:

Key Differences :

Other Oleyl Esters

Oleyl esters vary in their acid moieties, leading to distinct industrial and cosmetic applications:

Key Differences :

- Functionality : this compound’s hydroxyl group enhances skin adhesion, whereas oleyl adipate’s di-ester structure suits polymer synthesis .

- Thermal Stability : Oleyl adipate exhibits high-temperature stability (boiling point ~330–340°C), unlike this compound, which is tailored for low-temperature cosmetic applications .

Structurally Related Esters

Key Differences :

Extraction Efficiency in Biochemical Contexts

- Oleyl alcohol (precursor to this compound) demonstrated higher extraction efficiency (1.5–3.8× recovery) for carboxylates like n-caproate compared to sunflower oil, though sunflower oil showed better specificity for n-caproate .

- In continuous fermentation, oleyl alcohol-based systems achieved stable n-caproate production (~3.24–3.43 g/L/day), highlighting the metabolic adaptability of lactate-utilizing microbiomes .

Performance in Personal Care Formulations

- This compound outperforms lauryl and cetyl lactates in providing a non-greasy feel due to its unsaturated chain .

- In combination with silicones, this compound enhances formulation spreadability without compromising viscosity .

Preparation Methods

Enzymatic Synthesis of Oleyl Lactate

Enzymatic catalysis using immobilized lipases represents a widely studied method for this compound synthesis. This approach benefits from mild reaction conditions, high selectivity, and minimal byproduct formation.

Reaction Parameters and Optimization

The synthesis involves oleyl alcohol and lactic acid in the presence of Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin). Key parameters influencing conversion rates include:

Temperature : Optimal activity occurs between 40°C and 60°C, balancing substrate solubility and enzyme stability. At 70°C, lipase deactivation reduces conversion to 94.8%, compared to 95.9% at 60°C.

Solvent Selection : Nonpolar solvents with log P ≥ 3.5 (e.g., hexane, log P = 3.5) enhance esterification by maintaining enzyme hydration and substrate miscibility.

Molar Ratio : A 2:1 molar ratio of lactic acid to oleyl alcohol maximizes conversion, likely due to reduced substrate inhibition.

Enzyme Loading : 0.2–0.4 g of Novozym 435 per 2 mmol of lactic acid achieves >90% conversion within 5 minutes.

Table 1: Optimal Conditions for Enzymatic this compound Synthesis

| Parameter | Optimal Value | Impact on Conversion |

|---|---|---|

| Temperature | 40–60°C | Maximizes enzyme activity |

| Solvent (log P) | Hexane (3.5) | Enhances substrate mixing |

| Molar Ratio (LA:Oleyl) | 2:1 | Reduces inhibition |

| Enzyme Loading | 0.3 g/2 mmol LA | Balances cost and yield |

Enzyme Reusability and Stability

Novozym 435 retains >90% activity after nine reaction cycles, attributed to immobilization stabilizing the lipase structure. Post-cycle washing with ethanol/acetone (1:1 v/v) removes adsorbed substrates, preventing activity loss. Beyond nine cycles, conversion drops to 83%, signaling gradual enzyme denaturation.

Reactive Distillation for this compound Production

Reactive distillation combines esterification and product separation in a single unit, improving process efficiency. This method is particularly advantageous for large-scale production.

Catalyst and Reaction Mechanism

A cation exchange resin (e.g., Amberlyst 15) modified with stannous chloride (SnCl₂) serves as the catalyst. The resin’s sulfonic acid groups protonate lactic acid, facilitating nucleophilic attack by oleyl alcohol. Concurrent distillation removes water, shifting equilibrium toward ester formation.

Reaction Conditions :

Purification and Byproduct Management

The reactive distillation column produces a crude mixture of this compound, unreacted alcohol, and water. Subsequent steps include:

- Decanting : Separates aqueous (water) and organic (oleyl alcohol/lactate) phases.

- Vacuum Evaporation : Removes residual oleyl alcohol at 50°C and 0.1 bar, yielding 98% pure this compound.

Table 2: Reactive Distillation Process Parameters

| Parameter | Value | Function |

|---|---|---|

| Catalyst | SnCl₂-modified resin | Acid catalysis |

| Temperature | 80–120°C | Drives reaction equilibrium |

| Pressure | Atmospheric | Facilitates distillation |

| Molar Ratio (LA:Oleyl) | 1:3 | Maximizes conversion |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Industrial Applicability

Enzymatic methods suit batch processes for high-value products (e.g., cosmetics), while reactive distillation aligns with bulk chemical production (e.g., plasticizers).

Q & A

Q. What established synthesis methods exist for Oleyl lactate, and how can researchers verify product purity?

this compound is synthesized via esterification of lactic acid with oleyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key steps include refluxing under anhydrous conditions to drive the reaction to completion and removing water as a byproduct . To verify purity:

- Nuclear Magnetic Resonance (NMR): Confirm ester bond formation (e.g., disappearance of -OH peaks from reactants).

- Infrared (IR) Spectroscopy: Identify characteristic carbonyl (C=O) stretches (~1740 cm⁻¹) and ester linkages .

- High-Performance Liquid Chromatography (HPLC): Quantify residual reactants and byproducts.

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile impurities .

Q. What safety protocols should researchers follow when handling this compound?

- Standard Operating Procedures (SOPs): Develop protocols for handling, storage, and waste disposal, emphasizing flammability and reactivity hazards. Training on Schlenk lines, rotary evaporation, and emergency responses (e.g., spills, fires) is critical .

- Hazard Identification: Use Material Safety Data Sheets (MSDS) to assess risks (e.g., skin irritation, inhalation hazards).

- Control Measures: Implement fume hoods, personal protective equipment (PPE), and inert gas purging for air-sensitive reactions .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the oxidative stability of this compound?

Hydrogen bonds between this compound's hydroxyl/carbonyl groups and hydroperoxides (oxidation intermediates) accelerate degradation. For example:

- Hydrogen-Bond Energy Measurement: Infrared spectroscopy (IR) can quantify bond strength via the van’t Hoff equation, correlating with hydroperoxide decay rates .

- Secondary Oxidation Products: Oleyl alcohol-derived hydroperoxides degrade into aldehydes and alcohols, while esters (e.g., methyl oleate) exhibit slower decay due to weaker hydrogen bonding . Table 1: Hydrogen-Bond Energy and Oxidation Product Profiles

| Compound | Hydrogen-Bond Energy (kJ/mol) | Dominant Oxidation Products |

|---|---|---|

| This compound | 18–22* | Aldehydes, Short-chain acids |

| Oleic Acid | 25–30 | Glycols, Ketones |

| Methyl Oleate | <10 | Epoxides, Esters |

| *Estimated based on analogous oleyl alcohol data . |

Q. How can researchers design experiments to study this compound's role in microbial chain elongation processes?

- Bioreactor Setup: Use continuous stirred-tank reactors (CSTRs) with pH control (e.g., pH 5.0) to mimic industrial conditions. Substrate: Feed lactate and acetate to microbial consortia .

- Analytical Methods:

- GC-MS: Quantify medium-chain carboxylates (MCCs) like n-caproate (C6) and n-caprylate (C8).

- Metagenomics: Profile reactor microbiomes (e.g., Clostridium spp.) to identify lactate-utilizing taxa .

- Process Optimization: Varying lactate-to-acetate ratios and retention times can enhance MCC yields.

Q. How should contradictory data on this compound’s stability under varying pH conditions be resolved?

- Controlled Stability Studies: Conduct accelerated degradation tests (e.g., 40°C, 75% RH) across pH 3–8. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius equation).

- Mechanistic Probes: Use radical scavengers (e.g., BHT) to differentiate oxidative vs. hydrolytic degradation pathways.

- Data Reconciliation: Compare results with literature on structurally similar esters (e.g., methyl oleate) to identify pH-sensitive functional groups .

Methodological Resources

- Synthesis Validation: Reference IUCLID and ECHA databases for regulatory-compliant protocols .

- Oxidation Mechanisms: Leverage IR and GC-MS workflows from hydroperoxide studies in oleyl alcohol derivatives .

- Safety Compliance: Follow OSHA-aligned lab training frameworks for ester handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.